molecular formula C17H21FN2O2 B368085 [1-(3-FLUOROBENZOYL)-3-PIPERIDYL](1-PYRROLIDINYL)METHANONE CAS No. 524058-26-2

[1-(3-FLUOROBENZOYL)-3-PIPERIDYL](1-PYRROLIDINYL)METHANONE

Cat. No.: B368085
CAS No.: 524058-26-2
M. Wt: 304.36g/mol
InChI Key: GTFUNIQBBNAIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-FLUOROBENZOYL)-3-PIPERIDYL](1-PYRROLIDINYL)METHANONE is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-FLUOROBENZOYL)-3-PIPERIDYL](1-PYRROLIDINYL)METHANONE typically involves the following steps:

    Formation of the Fluorobenzoyl Intermediate: The starting material, 3-fluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Coupling with Piperidine: The acid chloride is then reacted with piperidine in the presence of a base such as triethylamine (TEA) to form the 1-(3-fluorobenzoyl)piperidine intermediate.

    Introduction of the Pyrrolidinylcarbonyl Group: The final step involves the reaction of the intermediate with pyrrolidine-1-carbonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[1-(3-FLUOROBENZOYL)-3-PIPERIDYL](1-PYRROLIDINYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the carbonyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: H₂/Pd-C, NaBH₄, LiAlH₄

    Substitution: Amines, thiols, Grignard reagents

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(3-FLUOROBENZOYL)-3-PIPERIDYL](1-PYRROLIDINYL)METHANONE would depend on its specific biological targets. Generally, compounds of this type may interact with receptors or enzymes in the body, modulating their activity. The fluorobenzoyl and pyrrolidinylcarbonyl groups could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorobenzoyl)-3-(1-pyrrolidinylcarbonyl)piperidine
  • 1-(3-Bromobenzoyl)-3-(1-pyrrolidinylcarbonyl)piperidine
  • 1-(3-Methylbenzoyl)-3-(1-pyrrolidinylcarbonyl)piperidine

Uniqueness

[1-(3-FLUOROBENZOYL)-3-PIPERIDYL](1-PYRROLIDINYL)METHANONE is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No.

524058-26-2

Molecular Formula

C17H21FN2O2

Molecular Weight

304.36g/mol

IUPAC Name

[1-(3-fluorobenzoyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C17H21FN2O2/c18-15-7-3-5-13(11-15)16(21)20-10-4-6-14(12-20)17(22)19-8-1-2-9-19/h3,5,7,11,14H,1-2,4,6,8-10,12H2

InChI Key

GTFUNIQBBNAIKX-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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